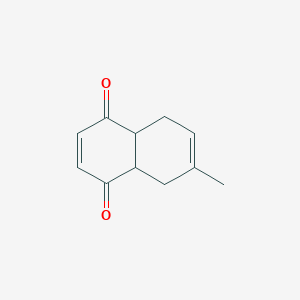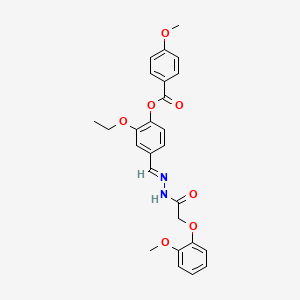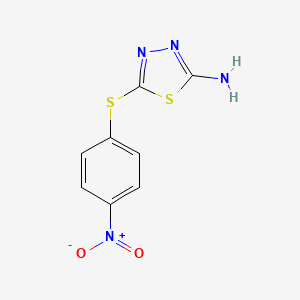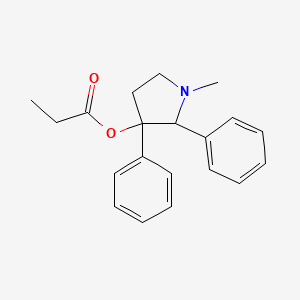
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is a chemical compound with the molecular formula C11H12O2. It is a derivative of naphthoquinone and is known for its unique structure and properties. This compound is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For example, the oxidation of naphthalene with chromium trioxide can yield naphthoquinone derivatives . Another method involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthoquinone derivatives often involves large-scale oxidation processes. The use of vanadium oxide catalysts in the presence of oxygen is a common method for producing these compounds efficiently .
化学反応の分析
Types of Reactions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace hydrogen atoms on the naphthoquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in different fields of research and industry .
科学的研究の応用
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in redox signaling.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- involves its ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can modulate various cellular signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant responses . Additionally, this compound can interact with protein tyrosine phosphatases and other molecular targets, affecting cellular functions and communication .
類似化合物との比較
Similar Compounds
Menadione (2-methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong biological activities, including antimicrobial and anticancer properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and anti-inflammatory effects.
Uniqueness
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to generate ROS and modulate redox signaling pathways makes it a valuable compound for research in chemistry, biology, and medicine .
特性
CAS番号 |
33982-92-2 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
6-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2,4-5,8-9H,3,6H2,1H3 |
InChIキー |
NHJJSOMKTLLJIX-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC2C(C1)C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)

![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)


![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)

![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)

